REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].CC(CC(C)CCCCN)CN.CC(CC(C)CC(C)CN)CN>>[CH2:1]=[C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])[CH2:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])=[CH:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][NH2:7])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12]
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dinitriles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCN)CCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN)CC(CCCCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN)CC(CC(CN)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCCC#N)CCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC#N)CCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCN)CCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].CC(CC(C)CCCCN)CN.CC(CC(C)CC(C)CN)CN>>[CH2:1]=[C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])[CH2:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])=[CH:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][NH2:7])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12]
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dinitriles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCN)CCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN)CC(CCCCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN)CC(CC(CN)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCCC#N)CCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC#N)CCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCN)CCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |